CAPE Exhibits ≥2-fold Lower IC50 Cytotoxicity in MCF-7 Breast Cancer Cells Compared to Caffeic Acid
A direct head-to-head comparison in MCF-7 breast cancer cells reveals CAPE to be a significantly more potent cytotoxic agent than its parent acid, caffeic acid (CA). Across three standard viability assays (XTT, NR, SRB), the IC50 values for CAPE were consistently more than twice as low as those for CA at both 24 and 48 hours [1]. This enhanced potency is attributed to the increased lipophilicity of the phenethyl ester, which improves cellular uptake.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | For XTT assay: 56.39 µM (24h), 28.10 µM (48h); For NR assay: 69.05 µM (24h), 29.05 µM (48h); For SRB assay: 38.53 µM (24h), 20.15 µM (48h). |
| Comparator Or Baseline | Caffeic Acid (CA): For XTT assay: 102.98 µM (24h), 59.12 µM (48h); For NR assay: 84.87 µM (24h), 65.05 µM (48h); For SRB assay: 83.47 µM (24h), 53.46 µM (48h). |
| Quantified Difference | At 48h: IC50 of CAPE is 2.1x (XTT), 2.2x (NR), and 2.7x (SRB) lower than that of CA. |
| Conditions | MCF-7 breast cancer cell line; treatment duration: 24 and 48 hours; assays: XTT (tetrazolium hydroxide), NR (neutral red), SRB (Sulforhodamine B). |
Why This Matters
Procuring CAPE rather than CA enables a more potent biological effect at a lower concentration, reducing the compound mass required for in vitro oncology studies and potentially minimizing off-target effects associated with higher doses.
- [1] Kabała-Dzik, A., Rzepecka-Stojko, A., Kubina, R., Wojtyczka, R. D., Buszman, E., & Stojko, J. (2018). Caffeic Acid Versus Caffeic Acid Phenethyl Ester in the Treatment of Breast Cancer MCF-7 Cells: Migration Rate Inhibition. Integrative Cancer Therapies, 17(4), 1247-1259. View Source
